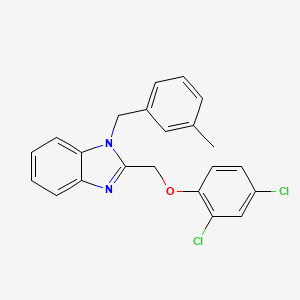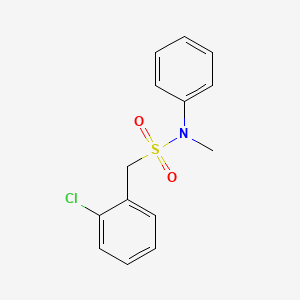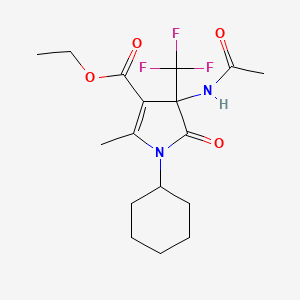![molecular formula C12H16F3NO4S B11499890 4-methoxy-3-methyl-N-[2-(2,2,2-trifluoroethoxy)ethyl]benzenesulfonamide](/img/structure/B11499890.png)
4-methoxy-3-methyl-N-[2-(2,2,2-trifluoroethoxy)ethyl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methoxy-3-methyl-N-[2-(2,2,2-trifluoroethoxy)ethyl]benzenesulfonamide is an organic compound with a complex structure that includes a benzenesulfonamide core substituted with methoxy, methyl, and trifluoroethoxyethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-3-methyl-N-[2-(2,2,2-trifluoroethoxy)ethyl]benzenesulfonamide typically involves multiple steps. One common approach is to start with a benzenesulfonamide derivative and introduce the methoxy, methyl, and trifluoroethoxyethyl groups through a series of reactions. These reactions may include nucleophilic substitution, electrophilic aromatic substitution, and other organic transformations. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction pathways as in the laboratory. The process is scaled up with considerations for cost-effectiveness, safety, and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-3-methyl-N-[2-(2,2,2-trifluoroethoxy)ethyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
4-methoxy-3-methyl-N-[2-(2,2,2-trifluoroethoxy)ethyl]benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activity, including antimicrobial, anti-inflammatory, or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It can be used in the production of specialty chemicals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 4-methoxy-3-methyl-N-[2-(2,2,2-trifluoroethoxy)ethyl]benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full potential and applications.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzenesulfonamide derivatives with different substituents, such as:
- 4-methyl-N-ethylbenzenesulfonamide
- 4-methoxybenzenesulfonamide
- 3-methylbenzenesulfonamide
Uniqueness
4-methoxy-3-methyl-N-[2-(2,2,2-trifluoroethoxy)ethyl]benzenesulfonamide is unique due to the presence of the trifluoroethoxyethyl group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, solubility, and biological activity, making it a valuable molecule for various applications.
Properties
Molecular Formula |
C12H16F3NO4S |
|---|---|
Molecular Weight |
327.32 g/mol |
IUPAC Name |
4-methoxy-3-methyl-N-[2-(2,2,2-trifluoroethoxy)ethyl]benzenesulfonamide |
InChI |
InChI=1S/C12H16F3NO4S/c1-9-7-10(3-4-11(9)19-2)21(17,18)16-5-6-20-8-12(13,14)15/h3-4,7,16H,5-6,8H2,1-2H3 |
InChI Key |
XGNSHVINKPZDLK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCCOCC(F)(F)F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[6-(2-Hydroxyethoxy)-1,5-dinitro-3-azabicyclo[3.3.1]non-6-en-3-yl]propanoic acid](/img/structure/B11499814.png)


![Chromen-2-one, 3-[4-(2-fluorophenyl)piperazine-1-carbonyl]-](/img/structure/B11499827.png)
![1-(Adamantan-1-YL)-4-[5-(furan-2-YL)-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carbonyl]piperazine](/img/structure/B11499832.png)

![N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-5-fluoro-2-methoxybenzenesulfonamide](/img/structure/B11499859.png)
![1-Ethyl-3-(2-hydroxyphenyl)-4,6-dioxo-5-phenyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B11499861.png)
![N-(4-fluorophenyl)-5-methyl-6-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B11499867.png)
![N-[5-(2-amino-2-oxoethyl)-3-benzyl-4-oxo-2-thioxoimidazolidin-1-yl]-4-bromobenzamide](/img/structure/B11499868.png)
![2-[5-(2-Chlorophenyl)furan-2-yl]-6-methylquinoline-4-carboxylic acid](/img/structure/B11499869.png)
![N-[4-benzoyl-1-benzyl-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]-4-fluorobenzamide](/img/structure/B11499871.png)
![1-(1,3-benzodioxol-5-yl)-2-{[5-(2-methylfuran-3-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B11499876.png)
![3-{[(3-Bromophenyl)carbonyl]amino}-3-(3-nitrophenyl)propanoic acid](/img/structure/B11499887.png)
